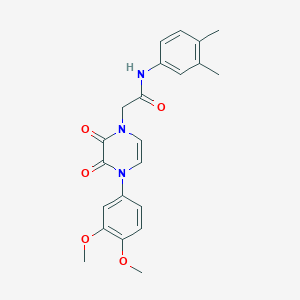

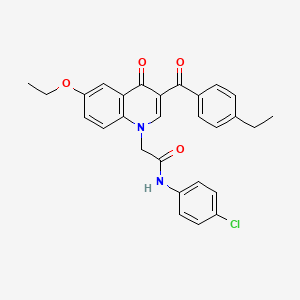

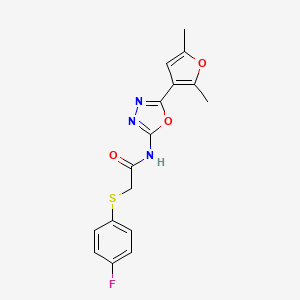

2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide, is a complex organic molecule that may have potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves coupling reactions and crystallization processes. For instance, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction followed by crystallization using a toluene and methanol mixture . This suggests that similar methods could potentially be applied to synthesize the compound of interest, with adjustments made for the specific functional groups present in its structure.

Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using various spectroscopic techniques and theoretical calculations. For example, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using both experimental methods like XRD diffraction, FT-IR, and NMR spectroscopies, and theoretical methods such as DFT calculations . These techniques could be employed to analyze the molecular structure of the compound of interest, providing insights into its geometrical parameters and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from studies on similar compounds. The anticonvulsant activity of certain acetamide derivatives has been attributed to their interaction with biological targets, such as the inhibition of voltage-gated sodium currents and enhancement of GABA effect . This indicates that the compound of interest may also participate in specific chemical reactions within biological systems, potentially leading to pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be characterized using a variety of analytical techniques. For instance, the crystal structure, thermal stability, and spectroscopic properties of 2-Phenyl-N-(pyrazin-2-yl)acetamide were determined using single-crystal X-ray diffraction, thermogravimetric analysis, and UV-Visible spectroscopy . Similar analyses could be conducted for the compound of interest to determine its stability, solubility, and potential for interactions with other molecules.

Scientific Research Applications

Synthesis and Antioxidant Studies

Compounds related to 2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide have been synthesized and evaluated for their antioxidant activities. Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which showed moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad et al., 2012).

Antimicrobial Activity

Some derivatives of pyrazolone, a related chemical structure, have been synthesized and tested for antimicrobial activity. Fatehia and Mohamed (2010) found that certain novel phthalazinone derivatives displayed good antibacterial activities (Fatehia & Mohamed, 2010).

Anti-inflammatory and Antimicrobial Evaluation

Keche et al. (2012) synthesized 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties. These compounds exhibited promising anti-inflammatory and antimicrobial activities, indicating their potential in developing new drugs (Keche et al., 2012).

Molecular Docking and DFT Study of Antitumor Activity

Fahim et al. (2019) conducted a study on novel pyrimidiopyrazole derivatives, demonstrating significant in vitro antitumor activity. The study also included molecular docking, suggesting how these compounds interact at the molecular level (Fahim et al., 2019).

properties

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-14-5-6-16(11-15(14)2)23-20(26)13-24-9-10-25(22(28)21(24)27)17-7-8-18(29-3)19(12-17)30-4/h5-12H,13H2,1-4H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFCJMQPHSCEOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile](/img/structure/B3009173.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B3009175.png)

![N-{2-[(propan-2-yl)amino]ethyl}acetamide](/img/structure/B3009184.png)

![5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B3009188.png)

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B3009190.png)

![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)